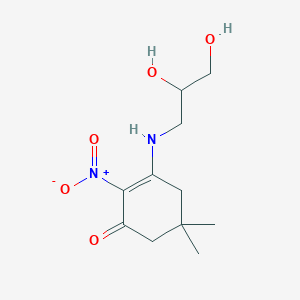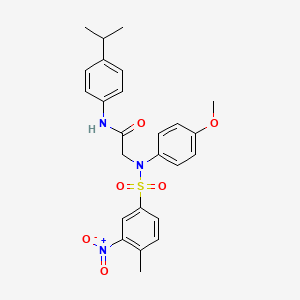
3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one: is a complex organic compound with a unique structure that includes a nitro group, a cyclohexene ring, and a dihydroxypropylamino side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the nitro group through nitration reactions. The dihydroxypropylamino side chain is then attached via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxypropylamino side chain, leading to the formation of carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted cyclohexene derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dihydroxypropylamino side chain can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence cellular pathways .
Comparación Con Compuestos Similares
N-(2,3-Dihydroxypropyl)arylamides: These compounds share the dihydroxypropylamino side chain but differ in the core structure.
Bisphenol A diglycidyl ether derivatives: These compounds have similar functional groups but are used primarily in polymer chemistry.
Uniqueness: 3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one is unique due to its combination of a nitro group and a cyclohexene ring, which imparts distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
3-(2,3-dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2)3-8(12-5-7(15)6-14)10(13(17)18)9(16)4-11/h7,12,14-15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWNDXGHGQLHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B5226566.png)
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)







![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)
![{3,5-bis[(3-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-nitrophenyl)methanone](/img/structure/B5226661.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)
![2-[2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B5226672.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)
